Tert-butyl (5-(hydroxymethyl)pyrimidin-2-YL)methylcarbamate
Description
Tert-butyl (5-(hydroxymethyl)pyrimidin-2-YL)methylcarbamate is a carbamate-protected pyrimidine derivative featuring a hydroxymethyl (-CH2OH) substituent at the 5-position of the pyrimidine ring and a tert-butyl carbamate group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The tert-butyl group acts as a protective moiety for amines, while the hydroxymethyl group offers a reactive site for further functionalization, such as oxidation to carboxylic acids or conjugation via ester/ether linkages.
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-[[5-(hydroxymethyl)pyrimidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-9-12-4-8(7-15)5-13-9/h4-5,15H,6-7H2,1-3H3,(H,14,16) |
InChI Key |
CSCXNPKCJHSXII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs vary in heterocyclic cores (pyrimidine vs. thiazole/pyridine) and substituents (hydroxymethyl, fluoro, boronate esters). Key comparisons include:
Pyrimidine vs. Thiazole Derivatives
- Thiazole-based carbamates (e.g., tert-butyl (5-propionyl-4-methylthiazol-2-yl)(methyl)carbamate ): Thiazole rings exhibit distinct electronic properties compared to pyrimidines, influencing binding affinity in kinase inhibitors.
- Pyrimidine-based carbamates :
Substituent Comparisons
- Hydroxymethyl (-CH2OH) : Enhances hydrophilicity and provides a site for further modification (e.g., phosphorylation or conjugation) .
- Fluoro substituents (e.g., tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ):
- Boronate esters (e.g., tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methylcarbamate ):
Physicochemical Properties
*Calculated based on structural similarity to .
Q & A
Q. What are the optimal synthetic routes for tert-butyl (5-(hydroxymethyl)pyrimidin-2-yl)methylcarbamate, and how can yield be maximized?
The synthesis typically involves coupling a pyrimidine derivative with a tert-butyl carbamate-protected amine. Key steps include:
- Borylation : Introducing the hydroxymethyl group via Suzuki-Miyaura coupling using Pd catalysts and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under inert conditions (70–90°C, THF solvent) .
- Protection : The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine to stabilize reactive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity.
Yield Optimization : Control reaction temperature (avoiding >90°C to prevent Boc deprotection), use anhydrous solvents, and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR Spectroscopy :
- 1H NMR : Peaks at δ 1.4 ppm (tert-butyl group), δ 4.2–4.5 ppm (hydroxymethyl protons), and δ 7.8–8.3 ppm (pyrimidine aromatic protons) confirm structural integrity. Splitting patterns resolve substitution positions .
- 13C NMR : Signals near δ 155 ppm (carbamate carbonyl) and δ 80 ppm (tert-butyl quaternary carbon) validate functional groups .
- Mass Spectrometry : ESI-MS ([M+H]+) matches the molecular weight (e.g., ~265 g/mol) with <2 ppm error .
- IR Spectroscopy : Absorbance at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (O-H stretch) corroborate carbamate and hydroxymethyl groups .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A eye irritation per GHS) .
- Ventilation : Use fume hoods to avoid inhalation (H335: May cause respiratory irritation) .
- Storage : In airtight containers at 2–8°C, away from strong oxidizers/acids to prevent decomposition .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can discrepancies in NMR or crystallographic data be resolved during structural validation?
- Data Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) .
- X-ray Crystallography : Use SHELXL for refinement. For example, resolve disorder in the hydroxymethyl group by refining occupancy factors and thermal parameters. High-resolution data (d-spacing <0.8 Å) minimizes R-factor discrepancies .
- Dynamic NMR : Assess rotational barriers of the carbamate group if split peaks arise due to conformational exchange .
Q. What mechanistic insights explain the compound’s reactivity in medicinal chemistry applications?
- Biological Activity : The pyrimidine core acts as a hydrogen-bond acceptor, mimicking nucleobases in enzyme inhibition (e.g., kinase targets). The hydroxymethyl group enhances solubility for in vitro assays .
- Metabolic Stability : The tert-butyl group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in pharmacokinetic studies .
- Structure-Activity Relationships (SAR) : Modifying the hydroxymethyl to a boronate ester (e.g., Suzuki coupling handles) improves target selectivity in cancer cell lines .
Q. How do competing reaction pathways impact synthetic scalability, and how are side products minimized?
- Side Reactions :
- Boc Deprotection: Occurs under acidic conditions or prolonged heating. Mitigate by maintaining pH >7 and reaction times <12 hours .
- Pyrimidine Ring Oxidation: Use degassed solvents and antioxidants (e.g., BHT) when reacting at elevated temperatures .
- Byproduct Analysis : LC-MS identifies dimers (MW ~530 g/mol) or dehydroxylated products, which are removed via gradient elution in preparative HPLC .
Q. What strategies validate the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies :
- Acidic Conditions (pH 3) : Hydrolysis of the carbamate group monitored via HPLC retention time shifts .
- Thermal Stress (40–60°C) : Assess solid-state stability by TGA/DSC to detect melting point deviations or decomposition exotherms .
- Long-Term Stability : Store samples at 25°C/60% RH for 6 months, with periodic NMR/HPLC checks for hydroxymethyl oxidation to carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
